Cas no 63467-01-6 (3-[ethyl[4-[[6-(methylsulphonyl)benzothiazol-2-yl]azo]phenyl]amino]propiononitrile)

3-[ethyl[4-[[6-(methylsulphonyl)benzothiazol-2-yl]azo]phenyl]amino]propiononitrile structure
63467-01-6 structure
Nome del prodotto:3-[ethyl[4-[[6-(methylsulphonyl)benzothiazol-2-yl]azo]phenyl]amino]propiononitrile
Numero CAS:63467-01-6
MF:C19H19N5O2S2
MW:413.51646065712
CID:960279
PubChem ID:113244

3-[ethyl[4-[[6-(methylsulphonyl)benzothiazol-2-yl]azo]phenyl]amino]propiononitrile Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-[ethyl[4-[[6-(methylsulphonyl)benzothiazol-2-yl]azo]phenyl]amino]propiononitrile
    • 3-[N-ethyl-4-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)diazenyl]anilino]propanenitrile
    • 3-(Ethyl(4-((6-(methylsulphonyl)benzothiazol-2-yl)azo)phenyl)amino)propiononitrile
    • 3-[ethyl(4-{(E)-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]diazenyl}phenyl)amino]propanenitrile
    • Propanenitrile, 3-(ethyl(4-((6-(methylsulfonyl)-2-benzothiazolyl)azo)phenyl)amino)-
    • Propanenitrile, 3-(ethyl(4-(2-(6-(methylsulfonyl)-2-benzothiazolyl)diazenyl)phenyl)amino)-
    • 3-[Ethyl [4-[[6-(methylsulphonyl)benzothiazol-2-yl ]azo]phenyl ]amino]propiononitrile
    • FHWQRHRVFYUHRD-UHFFFAOYSA-N
    • EINECS 264-215-3
    • DB-315046
    • 63467-01-6
    • NS00035458
    • DTXSID2069862
    • Propanenitrile, 3-[ethyl[4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]amino]-
    • Inchi: InChI=1S/C19H19N5O2S2/c1-3-24(12-4-11-20)15-7-5-14(6-8-15)22-23-19-21-17-10-9-16(28(2,25)26)13-18(17)27-19/h5-10,13H,3-4,12H2,1-2H3
    • Chiave InChI: FHWQRHRVFYUHRD-UHFFFAOYSA-N
    • Sorrisi: CCN(CCC#N)C1=CC=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C

Proprietà calcolate

  • Massa esatta: 413.09827
  • Massa monoisotopica: 413.09801721g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 28
  • Conta legami ruotabili: 7
  • Complessità: 691
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.9
  • Superficie polare topologica: 135Ų

Proprietà sperimentali

  • PSA: 98.78
Fornitori consigliati
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
Synrise Material Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Synrise Material Co. Ltd.